molecular formula C13H9BrClFO B1517673 2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene CAS No. 1040075-19-1

2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene

Cat. No. B1517673
CAS RN: 1040075-19-1
M. Wt: 315.56 g/mol
InChI Key: DWYVOFPZBVYQJJ-UHFFFAOYSA-N
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Description

“2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position, which are very important for synthesis problems . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with bromo, chlorobenzyl, and fluoro substituents. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and reagents used. Reactions at the benzylic position are common and can include free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Collision-Induced Dissociation (CID) Processes : Research on isomeric C6H4X− (X = F, Cl, and Br) anions highlighted the CID processes, offering insights into the reactions of halogen-substituted benzenes under high kinetic energy conditions. This type of study provides foundational knowledge on the behavior of halogen atoms in complex organic molecules during ionization and dissociation events (Tomperi et al., 1993).

  • Electrochemical Fluorination : Investigations into the electrochemical fluorination of halobenzenes have elucidated side reactions and mechanisms during the fluorination process, contributing to a better understanding of how halogenated compounds react under electrochemical conditions (Horio et al., 1996).

Synthesis and Material Applications

  • Cobalt-Catalysed Carbonylation : Studies on the cobalt-catalysed methoxycarbonylation of polysubstituted halobenzenes, including fluorobenzoic acid derivatives, showcase the chemoselectivity and regioselectivity of these reactions, which are crucial for synthesizing various organic compounds (Boyarskiy et al., 2010).

  • Synthesis of Triazole Derivatives : Research on the synthesis of 1,2,3-triazole derivatives from halogenated benzenes highlights the potential for creating compounds with specific applications, such as corrosion inhibition, demonstrating the versatility of halogenated benzenes in organic synthesis (Negrón-Silva et al., 2013).

Physical and Chemical Properties

  • Vibrational Spectra and Electronic States : Studies on the vibrational spectra of halogenated benzene cations provide insights into their ground and excited electronic states, which are essential for understanding the photophysical properties of such compounds (Kwon et al., 2002).

  • Photoreactions with Cyclopentene : Research on the photoreactions between halogenobenzenes and cyclopentene, leading to products derived from insertion into the C–halogen bond, showcases the reactivity of halogenated benzenes under light exposure and their potential in photochemical applications (Bryce-smith et al., 1980).

Mechanism of Action

The mechanism of action would depend on the specific reaction. For example, in a nucleophilic substitution reaction, the nucleophile would attack the carbon atom attached to the leaving group, resulting in the substitution of the leaving group .

Safety and Hazards

The safety and hazards associated with “2-Bromo-1-((4-chlorobenzyl)oxy)-4-fluorobenzene” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYVOFPZBVYQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652706
Record name 2-Bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1040075-19-1
Record name 2-Bromo-1-[(4-chlorophenyl)methoxy]-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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